molecular formula C5H7Br2NO B6186514 2-(1-bromoethyl)-1,3-oxazole hydrobromide CAS No. 2639442-76-3

2-(1-bromoethyl)-1,3-oxazole hydrobromide

Cat. No.: B6186514
CAS No.: 2639442-76-3
M. Wt: 256.9
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Description

2-(1-Bromoethyl)-1,3-oxazole hydrobromide is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromoethyl)-1,3-oxazole hydrobromide typically involves the bromination of an appropriate oxazole precursor. One common method is the reaction of 1,3-oxazole with bromoethane in the presence of a strong acid like hydrobromic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of electrochemical methods for bromination has also been explored to minimize waste and improve safety .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1,3-oxazole hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted oxazoles, oxazole derivatives with different functional groups, and more complex heterocyclic compounds .

Scientific Research Applications

2-(1-Bromoethyl)-1,3-oxazole hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-1,3-oxazole hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This compound can also form reactive intermediates, such as halonium ions, which facilitate further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)pyridine hydrobromide
  • 2-Bromoethylamine hydrobromide
  • 3-(2-Bromoethyl)pyridine hydrobromide

Uniqueness

2-(1-Bromoethyl)-1,3-oxazole hydrobromide is unique due to its oxazole ring structure, which imparts distinct chemical properties compared to other bromoethyl compounds. The presence of both oxygen and nitrogen in the ring enhances its reactivity and potential for forming diverse derivatives .

Properties

CAS No.

2639442-76-3

Molecular Formula

C5H7Br2NO

Molecular Weight

256.9

Purity

95

Origin of Product

United States

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